molecular formula C17H18BrClN2 B3441047 1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B3441047
M. Wt: 365.7 g/mol
InChI Key: KCWJYEPRXCBMHT-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 4-chlorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized piperazine derivatives .

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

    Medicinal Chemistry: The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound has been used in biological studies to explore its effects on cellular processes and signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling, which may underlie its pharmacological effects .

Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can affect various signaling pathways, leading to alterations in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4-(4-chlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)piperazine: This compound shares the bromophenyl group but lacks the chlorophenyl group.

    1-(3-Chloro-4-fluorophenyl)piperazine: This compound contains a chlorofluorophenyl group instead of the bromochlorophenyl group. It has been investigated for its potential as a therapeutic agent for various neurological disorders.

    1-(4-Methoxyphenyl)piperazine: This compound features a methoxyphenyl group and has been explored for its potential antidepressant and anxiolytic effects.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJYEPRXCBMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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